molecular formula C14H10ClNO2S B14335328 2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one CAS No. 105772-91-6

2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B14335328
CAS No.: 105772-91-6
M. Wt: 291.8 g/mol
InChI Key: CSJGTGSIXPEVNF-UHFFFAOYSA-N
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Description

2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that belongs to the class of benzothiazines Benzothiazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of 2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one typically involves the reaction of 4-hydroxybenzaldehyde with 2-aminothiophenol in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine. The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into its corresponding amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one can be compared with other benzothiazine derivatives, such as:

  • 2-Amino-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one
  • 2-Methyl-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific chlorine substitution, which imparts distinct reactivity and potential applications.

Properties

CAS No.

105772-91-6

Molecular Formula

C14H10ClNO2S

Molecular Weight

291.8 g/mol

IUPAC Name

2-chloro-2-(4-hydroxyphenyl)-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C14H10ClNO2S/c15-14(9-5-7-10(17)8-6-9)13(18)16-11-3-1-2-4-12(11)19-14/h1-8,17H,(H,16,18)

InChI Key

CSJGTGSIXPEVNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)(C3=CC=C(C=C3)O)Cl

Origin of Product

United States

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